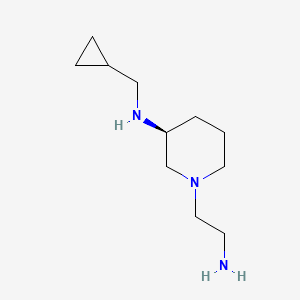
(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and cyclopropylmethylamine.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.
Amine Protection and Deprotection: Protecting groups may be used to protect the amine functionalities during the synthesis, followed by deprotection steps.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2-aminoethylamine under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, process optimization for yield and purity, and cost-effective raw materials.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine has various applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals targeting neurological disorders.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Chemical Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities.
Cyclopropylmethylamines: Compounds containing the cyclopropylmethylamine moiety.
Uniqueness
(S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is unique due to its specific chiral configuration and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H23N3 |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
(3S)-1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m0/s1 |
Clave InChI |
KHSRDTYKRWJIDW-NSHDSACASA-N |
SMILES isomérico |
C1C[C@@H](CN(C1)CCN)NCC2CC2 |
SMILES canónico |
C1CC(CN(C1)CCN)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


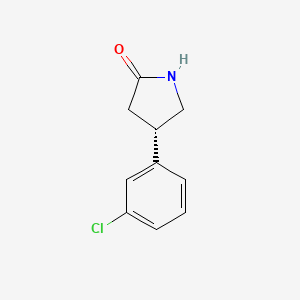

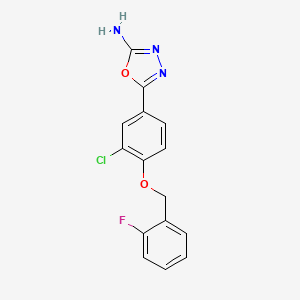
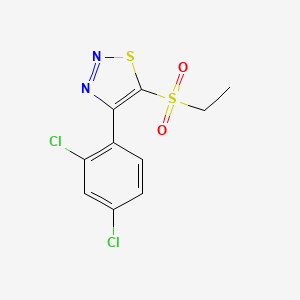
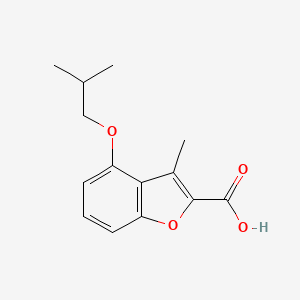
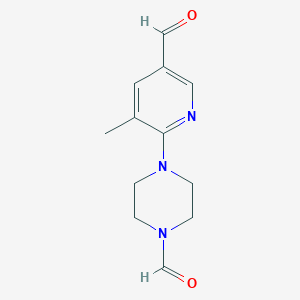
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
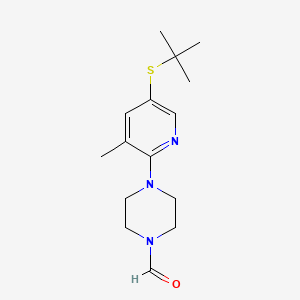

![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)

![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)
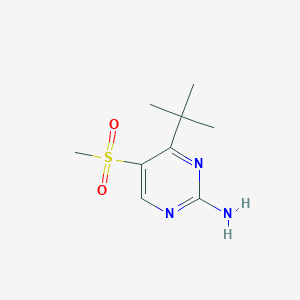
![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)
